1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro junction between a chroman and a piperidinone ring, with a 2,5-dimethoxyphenylsulfonyl group attached to the chroman moiety
Preparation Methods
The synthesis of 1’-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chroman ring.
Introduction of the Piperidinone Moiety: The piperidinone ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chroman intermediate.
Attachment of the 2,5-Dimethoxyphenylsulfonyl Group: The final step involves the sulfonylation of the chroman-piperidinone intermediate using 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1’-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonyl group, yielding the corresponding phenol and sulfonic acid.
Common reagents and conditions for these reactions include strong oxidizing or reducing agents, nucleophiles, and acidic or basic environments. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic structure provides rigidity and specificity in binding. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules and sulfonyl derivatives Compared to these, 1’-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its combination of a chroman and piperidinone ring with a 2,5-dimethoxyphenylsulfonyl group
List of Similar Compounds
- Spiro[chroman-2,4’-piperidin]-4-one
- 2,5-Dimethoxybenzenesulfonyl derivatives
- Other spirocyclic sulfonyl compounds
This comprehensive overview highlights the significance of 1’-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one in various scientific and industrial fields. Its unique structure and chemical properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
1'-(2,5-dimethoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-26-15-7-8-19(27-2)20(13-15)29(24,25)22-11-9-21(10-12-22)14-17(23)16-5-3-4-6-18(16)28-21/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVGSCPLGLYQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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